molecular formula C21H16BrN3O3S B11555645 N-[(1Z)-3-[(2E)-2-(3-bromo-4-hydroxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

N-[(1Z)-3-[(2E)-2-(3-bromo-4-hydroxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

Cat. No.: B11555645
M. Wt: 470.3 g/mol
InChI Key: IHFHMFMURHGQQZ-WVVFEJFTSA-N
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Description

N-[(1Z)-1-{N’-[(E)-(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group, a thiophene ring, and a hydrazinecarbonyl linkage

Preparation Methods

The synthesis of N-[(1Z)-1-{N’-[(E)-(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE typically involves a multi-step process. The initial step often includes the formation of the hydrazinecarbonyl intermediate, followed by the introduction of the brominated phenyl group and the thiophene ring. The reaction conditions usually require specific catalysts and solvents to ensure the desired product’s purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

N-[(1Z)-1-{N’-[(E)-(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride can reduce the compound, resulting in the formation of reduced analogs.

    Substitution: The brominated phenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Scientific Research Applications

N-[(1Z)-1-{N’-[(E)-(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which N-[(1Z)-1-{N’-[(E)-(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The brominated phenyl group and thiophene ring may interact with enzymes or receptors, modulating their activity. The hydrazinecarbonyl linkage can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

N-[(1Z)-1-{N’-[(E)-(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H16BrN3O3S

Molecular Weight

470.3 g/mol

IUPAC Name

N-[(Z)-3-[(2E)-2-[(3-bromo-4-hydroxyphenyl)methylidene]hydrazinyl]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H16BrN3O3S/c22-17-11-14(8-9-19(17)26)13-23-25-21(28)18(12-16-7-4-10-29-16)24-20(27)15-5-2-1-3-6-15/h1-13,26H,(H,24,27)(H,25,28)/b18-12-,23-13+

InChI Key

IHFHMFMURHGQQZ-WVVFEJFTSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)N/N=C/C3=CC(=C(C=C3)O)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NN=CC3=CC(=C(C=C3)O)Br

Origin of Product

United States

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